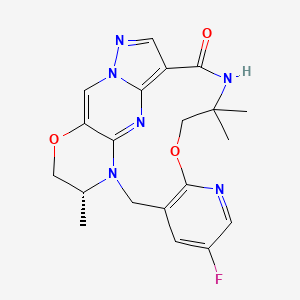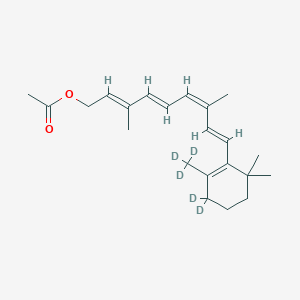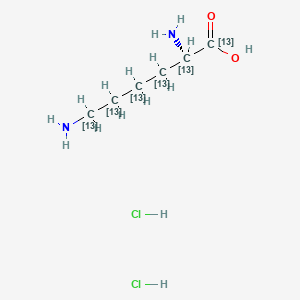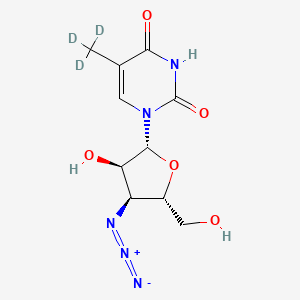
Alk-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alk-IN-9 is a small molecule inhibitor that targets anaplastic lymphoma kinase, a receptor tyrosine kinase involved in the pathogenesis of various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma . This compound has garnered significant attention due to its potential therapeutic applications in oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alk-IN-9 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a core structure through a series of condensation and cyclization reactions. Specific reagents and catalysts are employed to achieve high yields and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques that ensure consistency and scalability. This involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and minimize impurities. Advanced purification methods, including crystallization and chromatography, are used to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Alk-IN-9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms. Substitution reactions result in the formation of new compounds with altered functional groups .
Scientific Research Applications
Alk-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of anaplastic lymphoma kinase and related pathways.
Biology: Employed in cellular assays to investigate the biological effects of anaplastic lymphoma kinase inhibition.
Medicine: Explored as a potential therapeutic agent for treating cancers driven by anaplastic lymphoma kinase mutations.
Mechanism of Action
Alk-IN-9 exerts its effects by selectively inhibiting the activity of anaplastic lymphoma kinase. This inhibition prevents the phosphorylation and subsequent activation of downstream signaling pathways, such as the signal transducer and activator of transcription 3 and protein kinase B pathways. By blocking these pathways, this compound reduces tumor cell viability and proliferation .
Comparison with Similar Compounds
Similar Compounds
Crizotinib: The first approved anaplastic lymphoma kinase inhibitor, known for its effectiveness but also for the development of resistance.
Alectinib: A second-generation inhibitor with improved efficacy and reduced central nervous system progression compared to crizotinib.
Ceritinib: Another second-generation inhibitor with a distinct resistance profile and clinical applications
Uniqueness of Alk-IN-9
This compound is unique due to its specific binding affinity and selectivity for anaplastic lymphoma kinase. It has shown promising results in preclinical studies, demonstrating potent inhibition of anaplastic lymphoma kinase-driven cancer cell lines. Its distinct chemical structure and mechanism of action differentiate it from other inhibitors, making it a valuable addition to the arsenal of anaplastic lymphoma kinase-targeted therapies .
Properties
Molecular Formula |
C20H21FN6O3 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(18R)-13-fluoro-7,7,18-trimethyl-9,20-dioxa-1,2,6,11,17,23-hexazapentacyclo[19.3.1.04,24.010,15.017,22]pentacosa-2,4(24),10(15),11,13,21(25),22-heptaen-5-one |
InChI |
InChI=1S/C20H21FN6O3/c1-11-9-29-15-8-27-16-14(6-23-27)18(28)25-20(2,3)10-30-19-12(4-13(21)5-22-19)7-26(11)17(15)24-16/h4-6,8,11H,7,9-10H2,1-3H3,(H,25,28)/t11-/m1/s1 |
InChI Key |
KNGXEAMYHAUVNK-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@H]1COC2=CN3C4=C(C=N3)C(=O)NC(COC5=C(CN1C2=N4)C=C(C=N5)F)(C)C |
Canonical SMILES |
CC1COC2=CN3C4=C(C=N3)C(=O)NC(COC5=C(CN1C2=N4)C=C(C=N5)F)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-methoxy-3-[(E)-[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol](/img/structure/B12424639.png)











